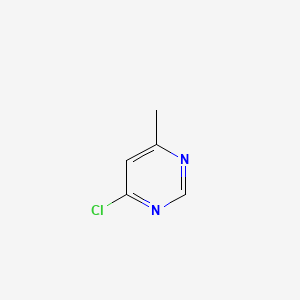

4-Chloro-6-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAXKFAQKTWRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342439 | |

| Record name | 4-Chloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3435-25-4 | |

| Record name | 4-Chloro-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-6-methylpyrimidine synthesis from dimethyl malonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for 4-chloro-6-methylpyrimidine, a valuable heterocyclic intermediate in the development of pharmaceutical agents. The synthesis is presented as a robust two-stage process, commencing with the formation of the pyrimidine core followed by a selective chlorination. While the synthesis can conceptually originate from dimethyl malonate, this guide focuses on the more direct and industrially relevant route starting from ethyl acetoacetate.

Conceptual Pathway from Dimethyl Malonate

The synthesis of a 6-methylpyrimidine core necessitates a four-carbon backbone with a ketone at the beta-position. Dimethyl malonate, a C3 synthon, can be converted to a suitable beta-ketoester, such as ethyl acetoacetate, through acylation followed by decarboxylation. This transformation, however, adds steps to the overall synthesis. A more convergent and common approach, which will be detailed below, utilizes commercially available ethyl acetoacetate directly.

Stage 1: Synthesis of 6-Methyluracil

The foundational step is the cyclocondensation reaction to form the pyrimidine ring, yielding 6-methyluracil. This is a classic Biginelli-type reaction involving the condensation of a beta-ketoester with urea.

Experimental Protocol: Synthesis of 6-Methyluracil

This protocol is adapted from the well-established procedure found in Organic Syntheses.[1]

-

Reaction Setup: In a 5-inch crystallizing dish, combine 160 g (1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, 25 mL of absolute ethanol, and ten drops of concentrated hydrochloric acid.

-

Condensation: Mix the reagents thoroughly. Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.

-

Drying: Evacuate the desiccator continuously with a water pump until the mixture has completely dried. This process typically takes five to seven days. The resulting solid is crude β-uraminocrotonic ester.

-

Cyclization: Stir the finely powdered, dry β-uraminocrotonic ester into a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water, preheated to 95°C.

-

Acidification and Precipitation: Cool the clear solution to 65°C. Carefully acidify the solution by the slow addition of concentrated hydrochloric acid while stirring. 6-Methyluracil will precipitate.

-

Isolation and Purification: Cool the mixture further, and collect the precipitate by filtration. Wash the solid with cold water, followed by alcohol and ether. Air-dry the product to obtain 6-methyluracil as a colorless powder. For higher purity, the product can be recrystallized from glacial acetic acid.

Quantitative Data for 6-Methyluracil Synthesis

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) | Reference |

| Ethyl Acetoacetate | 130.14 | 1.23 | 160 g | - | [1] |

| Urea | 60.06 | 1.33 | 80 g | - | [1] |

| Sodium Hydroxide | 40.00 | 2.00 | 80 g | - | [1] |

| 6-Methyluracil | 126.11 | - | 110-120 g | 71-77 | [1] |

Stage 2: Chlorination of 6-Methyluracil

The second stage involves the conversion of the hydroxyl group (in the enol tautomer of 6-methyluracil) at the 4-position to a chloro group. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine which can act as a catalyst and acid scavenger.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on general methods for the chlorination of hydroxypyrimidines.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 6-methyluracil (1 mole equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 mole equivalents).

-

Addition of Catalyst: Slowly add N,N-dimethylaniline (1 mole equivalent) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or a concentrated sodium hydroxide solution) to a pH of 7-8. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data for this compound Synthesis

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (Equivalents) | Typical Yield (%) | Reference for similar transformations |

| 6-Methyluracil | 126.11 | 1 | - | [2][3] |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 5-10 | - | [2][3] |

| N,N-Dimethylaniline | 121.18 | 1 | - | [2][3] |

| This compound | 128.56 | - | 80-90 | [2][3] |

Visualizations

Synthesis Workflow

Caption: Overall synthetic workflow for this compound.

Reaction Mechanism: Chlorination of 6-Methyluracil

Caption: Mechanism of chlorination of 6-methyluracil with POCl₃.

References

Spectroscopic Data for 4-Chloro-6-methylpyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Chloro-6-methylpyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Summary of Spectroscopic Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. Due to the limited availability of experimentally derived and published data for this specific compound, predicted values from reputable spectroscopic databases are presented. These predictions are based on advanced computational algorithms and provide a reliable estimation of the expected chemical shifts.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.85 | Singlet | H2 |

| 7.45 | Singlet | H5 |

| 2.60 | Singlet | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C6 |

| 162.5 | C4 |

| 158.0 | C2 |

| 118.0 | C5 |

| 24.5 | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Experimental Protocol

While specific experimental parameters for the acquisition of NMR spectra for this compound are not extensively documented in publicly available literature, a general protocol for similar pyrimidine derivatives can be followed. The following methodology is a standard procedure that can be adapted for this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer.

-

The spectrometer should be locked to the deuterium signal of the CDCl₃ solvent.

-

Shimming should be performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants (if any).

Visualization of Molecular Structure

To provide a clear representation of the molecular structure of this compound, the following diagram has been generated using the Graphviz DOT language.

Molecular structure of this compound.Mass Spectrometry of 4-Chloro-6-methylpyrimidine: A Predictive Analysis

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the anticipated mass spectrometry fragmentation pattern of 4-chloro-6-methylpyrimidine. Due to a lack of publicly available experimental data for this specific compound, this document provides a detailed predictive analysis based on established principles of mass spectrometry and the known fragmentation of structurally related compounds. It includes a proposed fragmentation pathway, a table of predicted ions, and a general experimental protocol for acquiring such data. This guide serves as a foundational resource for researchers anticipating the analysis of this compound and similar heterocyclic compounds.

Introduction

This compound is a substituted pyrimidine of interest in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such compounds. Understanding the fragmentation pattern is essential for interpreting mass spectra accurately. This guide outlines the predicted electron ionization (EI) mass spectrometry fragmentation of this compound.

Predicted Mass Spectrum and Fragmentation Data

The fragmentation of this compound under electron ionization is expected to be driven by the stability of the aromatic pyrimidine ring and the nature of its substituents. The molecular ion (M+) is anticipated to be readily observable due to the aromatic system. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak.

The primary fragmentation pathways are predicted to involve the loss of the chloro and methyl substituents, as well as cleavage of the pyrimidine ring itself.

Table 1: Predicted Mass Spectrometry Data for this compound

| Predicted Fragment Ion (m/z) | Proposed Structure/Fragment Lost | Predicted Relative Abundance | Notes |

| 128/130 | [M]+ | High | Molecular ion peak with Cl isotope pattern. |

| 93 | [M - Cl]+ | Moderate to High | Loss of a chlorine radical. |

| 92 | [M - HCl]+ | Moderate | Loss of hydrogen chloride. |

| 66 | [C4H4N]+ | Moderate | Resulting from ring cleavage. |

| 52 | [C3H2N]+ | Moderate to Low | Further fragmentation of the pyrimidine ring. |

| 42 | [C2H2N]+ | Moderate | A common fragment in nitrogen-containing heterocycles. |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the formation of the molecular ion upon electron impact. The subsequent fragmentation events are visualized in the pathway below. This logical relationship illustrates the expected sequence of bond cleavages and rearrangements.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To experimentally determine the fragmentation pattern of this compound, a standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) protocol is recommended.

4.1. Sample Preparation A solution of this compound should be prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

4.2. Instrumentation A gas chromatograph coupled to a mass spectrometer with an electron ionization source is required.

4.3. GC Conditions

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

4.4. MS Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

4.5. Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

While experimental data for the mass spectrometry fragmentation of this compound is not currently available in the public domain, this guide provides a robust predictive framework based on established chemical principles. The proposed fragmentation pathways and predicted mass-to-charge ratios offer a valuable starting point for researchers working with this compound. The provided experimental protocol outlines a clear methodology for obtaining the necessary empirical data to validate and expand upon this predictive analysis.

An In-depth Technical Guide to the FTIR Spectral Analysis of 4-Chloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral analysis of 4-Chloro-6-methylpyrimidine. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from the analysis of structurally related pyrimidine derivatives to offer a robust framework for its characterization. This guide covers expected vibrational frequencies, a detailed experimental protocol for solid-state analysis, and a logical workflow for spectral interpretation, making it a valuable resource for professionals in medicinal chemistry and materials science.

Expected Vibrational Modes of this compound

The FTIR spectrum of this compound is characterized by the vibrational modes of its pyrimidine ring and its methyl and chloro substituents. The following table summarizes the expected absorption frequencies based on data from similar pyrimidine derivatives. It is important to note that the exact positions of the peaks can be influenced by the solid-state packing and intermolecular interactions of the specific compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description of Vibration |

| C-H Stretching (Aromatic) | 3100 - 3000 | Stretching of the C-H bond on the pyrimidine ring. |

| C-H Stretching (Methyl) | 2975 - 2950 (asymmetric) | Asymmetric and symmetric stretching of the C-H bonds in the methyl group.[1] |

| 2885 - 2860 (symmetric) | ||

| C=N & C=C Stretching (Ring) | 1650 - 1550 | Overlapping stretching vibrations of the C=N and C=C bonds within the pyrimidine ring.[1] These are often observed as a series of sharp bands.[2] |

| C-H Bending (Methyl) | 1470 - 1440 (asymmetric) | Asymmetric and symmetric in-plane bending (scissoring) of the C-H bonds in the methyl group. |

| 1385 - 1370 (symmetric) | ||

| Ring Skeletal Vibrations | 1450 - 1000 | Complex vibrations involving the stretching and bending of the entire pyrimidine ring structure.[2] |

| C-Cl Stretching | 800 - 600 | Stretching vibration of the Carbon-Chlorine bond. The exact frequency is sensitive to the substitution pattern on the ring. |

| Ring Bending (Out-of-Plane) | 900 - 675 | Out-of-plane bending of the C-H bonds and deformation of the pyrimidine ring. |

Experimental Protocol: KBr Pellet Method for Solid Samples

The potassium bromide (KBr) pellet method is a standard and widely used technique for the FTIR analysis of solid samples.[3] It involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹).[4]

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Mixing:

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet-pressing die.

-

Place the die in a hydraulic press.

-

Apply a pressure of 8-10 metric tons for several minutes to form a thin, transparent or translucent pellet.[6]

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a pure KBr pellet or an empty sample compartment.

-

Acquire the sample spectrum. Typically, spectra are recorded in the 4000-400 cm⁻¹ range.

-

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for FTIR analysis and the logical relationship involved in spectral interpretation.

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Caption: Logical relationship for the interpretation of an FTIR spectrum.

References

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. m.youtube.com [m.youtube.com]

Crystal Structure Analysis of 4-Chloro-6-methylpyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of 4-Chloro-6-methylpyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which are intrinsically linked to their three-dimensional conformations. Understanding their crystal structures is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. This document summarizes key crystallographic data, details experimental protocols for their synthesis and crystallization, and visualizes potential signaling pathways influenced by this class of compounds.

Data Presentation: Crystallographic Parameters

The following tables summarize the crystallographic data for a selection of this compound derivatives and a related compound for comparative analysis. This quantitative data is essential for understanding the solid-state conformation and packing of these molecules.

Table 1: Crystallographic Data for 2-Chloro-6-methylpyrimidin-4-amine [1]

| Parameter | Value |

| Chemical Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1256 (8) |

| b (Å) | 7.8537 (8) |

| c (Å) | 13.0769 (15) |

| α (°) | 90 |

| β (°) | 115.678 (1) |

| γ (°) | 90 |

| Volume (ų) | 659.54 (13) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.48 |

| R[F² > 2σ(F²)] | 0.057 |

| wR(F²) | 0.143 |

Table 2: Crystallographic Data for 4-Chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine [2]

| Parameter | Value |

| Chemical Formula | C₁₂H₈ClF₃N₂O |

| Molecular Weight | 288.65 |

| Crystal System | Tetragonal |

| Space Group | I4̅ |

| a (Å) | 23.280 (6) |

| b (Å) | 23.280 (6) |

| c (Å) | 4.7191 (15) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2557.6 (15) |

| Z | 8 |

| Temperature (K) | 296 (2) |

| Rgt | 0.0700 |

| wRref(F²) | 0.1933 |

Table 3: Crystallographic Data for 4-Chloro-6-methoxypyrimidin-2-amine [3]

| Parameter | Value |

| Chemical Formula | C₅H₆ClN₃O |

| Molecular Weight | 159.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.7683 (2) |

| b (Å) | 16.4455 (2) |

| c (Å) | 10.7867 (2) |

| α (°) | 90 |

| β (°) | 94.550 (1) |

| γ (°) | 90 |

| Volume (ų) | 666.36 (4) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.50 |

| R[F² > 2σ(F²)] | 0.027 |

| wR(F²) | 0.070 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the synthesis and single-crystal X-ray diffraction of the discussed compounds.

Synthesis and Crystallization of 2-Chloro-6-methylpyrimidin-4-amine[1]

Synthesis: The synthesis of the title compound has been reported by Graceffa et al. (2010).

Crystallization: Single crystals suitable for X-ray diffraction were obtained. The specific crystallization method is not detailed in the provided reference, but slow evaporation from a suitable solvent is a common technique.

X-ray Diffraction: Data collection was performed on an Enraf–Nonius CAD-4 diffractometer.[1] The structure was solved using SHELXS97 and refined using SHELXL97.[1] All hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Synthesis and Crystallization of 4-Chloro-6-methoxypyrimidin-2-amine[3]

Synthesis: The starting material, 2-amino-4-chloro-6-methoxypyrimidine, was commercially available from Aldrich.

Crystallization: A hot ethanol solution (20 ml) of 2-amino-4-chloro-6-methoxypyrimidine (36 mg) was warmed on a heating magnetic stirrer hotplate for a few minutes. The solution was then allowed to cool slowly to room temperature. Single crystals of the title compound appeared from the mother liquor after a few days.[3]

X-ray Diffraction: Data collection was carried out on a Bruker SMART APEXII CCD area-detector diffractometer at 100 K.[3] The structure was solved with SHELXTL and refined using SHELXTL.[3] N-bound H atoms were located in a difference Fourier map and refined freely.[3]

Visualization of Potential Signaling Pathways and Workflows

To illustrate the context of the biological relevance of this compound derivatives and the general workflow of their structural analysis, the following diagrams are provided.

Potential Signaling Pathway Inhibition

Some chloropyrimidine derivatives have been identified as covalent inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). The MSK1 signaling pathway is a key regulator of inflammatory responses and gene expression.

Additionally, pyrimidine derivatives have been investigated as inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.

References

Solubility Profile of 4-Chloro-6-methylpyrimidine: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-6-methylpyrimidine in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed, generalized experimental protocol for determining solubility, alongside a discussion of the factors that influence the solubility of pyrimidine derivatives. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to conduct their own solubility assessments.

Introduction to this compound

This compound is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a pyrimidine core with a chloro and a methyl substituent, dictates its physicochemical properties, including its solubility, which is a critical parameter for reaction kinetics, purification, formulation, and bioavailability.

Qualitative Solubility of this compound

Publicly available data on the quantitative solubility of this compound is scarce. However, some qualitative information has been reported. One source indicates that this compound is "Slightly soluble in water". This limited solubility in water suggests a higher affinity for organic solvents, a common characteristic for many heterocyclic compounds with halogen and alkyl substituents.

For a structurally related compound, 2-Amino-4-chloro-6-methylpyrimidine, it has been noted to be soluble in acetic acid at a concentration of 50 mg/mL.[1] While this does not directly translate to the solubility of this compound, it provides a starting point for solvent selection in experimental studies.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents. This protocol is based on the gravimetric method, which is a widely used and reliable technique for solubility measurement of pyrimidine derivatives.

Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at various temperatures.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, N,N-dimethylformamide) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

-

Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent or mole fraction (x). The mole fraction is calculated as follows:

-

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

-

Where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives like this compound is influenced by several factors:

-

Solvent Polarity: The principle of "like dissolves like" is a primary determinant of solubility. The presence of the polar nitrogen atoms in the pyrimidine ring and the chloro substituent suggests that polar aprotic solvents might be effective. However, the methyl group is nonpolar. Therefore, a range of solvents with varying polarities should be tested.

-

Temperature: For most solid solutes, solubility increases with temperature.[1] This is because the dissolution process is often endothermic. Experimental determination of solubility at different temperatures is crucial for understanding the thermodynamics of dissolution.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal lattice energy) must be overcome by the solute-solvent interactions for dissolution to occur. A higher melting point can sometimes indicate a higher lattice energy and consequently lower solubility.

-

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility for pyrimidine derivatives.

Data Presentation

Should experimental data be generated using the protocol outlined above, it is recommended to present the results in a clear and structured tabular format for easy comparison. An example table is provided below.

Table 1: Hypothetical Solubility Data of this compound

| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (Mole Fraction, x) |

| Methanol | 298.15 | ||

| 308.15 | |||

| 318.15 | |||

| Ethanol | 298.15 | ||

| 308.15 | |||

| 318.15 | |||

| Acetone | 298.15 | ||

| 308.15 | |||

| 318.15 | |||

| Ethyl Acetate | 298.15 | ||

| 308.15 | |||

| 318.15 | |||

| Toluene | 298.15 | ||

| 308.15 | |||

| 318.15 |

Conclusion

The logical relationship between factors influencing solubility is depicted in the following diagram.

References

Quantum Chemical Investigations of Substituted Pyrimidines: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical investigations of substituted pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The document summarizes key quantitative data from various studies, details the computational methodologies employed, and visualizes relevant biological pathways and experimental workflows.

Introduction

Substituted pyrimidines are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and electronic properties. Quantum chemical calculations offer a powerful lens to elucidate these properties at the molecular level, providing insights that can guide the rational design of more potent and selective drug candidates.

This guide focuses on the application of quantum chemical methods, particularly Density Functional Theory (DFT), in understanding the structure-activity relationships (SAR) of substituted pyrimidines. By calculating a range of molecular descriptors, researchers can build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to correlate the chemical features of these molecules with their biological activities.

Quantitative Data Summary

The following tables summarize key quantum chemical descriptors and biological activity data for various series of substituted pyrimidines as reported in the scientific literature. These data are essential for comparative analysis and for understanding the influence of different substituents on the molecular properties and biological functions.

Table 1: Calculated Quantum Chemical Properties of Substituted Pyrimidine Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

| 4-aminopyrazolo[3,4-d]pyrimidine Tautomer 1 | -6.21 | -1.23 | 4.98 | 4.51 | [3] |

| 4-aminopyrazolo[3,4-d]pyrimidine Tautomer 2 | -6.15 | -1.28 | 4.87 | 7.03 | [3] |

| 2-Oxopyrimidin-1(2H)-yl-urea derivative 3a | -5.93 | -2.04 | 3.89 | 5.32 | [4] |

| 2-Oxopyrimidin-1(2H)-yl-thiourea derivative 4a | -5.73 | -2.34 | 3.39 | 6.18 | [4] |

| Pyrido[2,3-d]pyrimidine derivative 2 | -8.545 | -4.381 | 4.164 | - | [5] |

| Pyrido[2,3-d]pyrimidine derivative 3 | -7.592 | -4.327 | 3.265 | - | [5] |

| Pyrido[2,3-d]pyrimidine derivative 7 | -8.055 | -4.925 | 3.130 | - | [5] |

| Pyrido[2,3-d]pyrimidine derivative 8 | -7.946 | -4.680 | 3.266 | - | [5] |

Table 2: Calculated pKa Values of Pyrimidine Derivatives

| Compound | pKa1 (cation → neutral) | pKa2 (neutral → anion) | Reference |

| Pyrimidine | 1.23 | 13.0 | [6] |

| 2-Aminopyrimidine | 3.54 | 15.7 | [6] |

| 4-Aminopyrimidine | 5.71 | 16.5 | [6] |

| 5-Aminopyrimidine | 2.80 | 15.9 | [6] |

| 2-Hydroxypyrimidine | -0.1 | 9.2 | [6] |

| 4-Hydroxypyrimidine | 1.8 | 8.6 | [6] |

| 5-Hydroxypyrimidine | 1.8 | 8.6 | [6] |

Table 3: Biological Activity of Selected Substituted Pyrimidine Derivatives

| Compound Series | Biological Target | Key Active Compound(s) | IC50/EC50 | Reference |

| Pyrido[2,3-d]pyrimidines | PIM-1 kinase | Compound 4 | 11.4 nM | [7] |

| Pyrido[2,3-d]pyrimidines | PIM-1 kinase | Compound 10 | 17.2 nM | [7] |

| Aminopyrimidines | Topoisomerase II | Compound 3a | 4.48 µM | [2] |

| Aminopyrimidines | HSP90 | Compound 3a | 1.78 µM | [2] |

| Pyrimidine-sulfonamides | BRAFV600E | - | 1.20–1910 nM | [8] |

| 2-pyridyl pyrimidines | Leishmania | - | - | [9] |

Computational and Experimental Protocols

The quantum chemical investigations of substituted pyrimidines typically involve a combination of computational methods to predict molecular properties and experimental assays to determine biological activity.

Quantum Chemical Calculations

A common approach for calculating the electronic properties of substituted pyrimidines is Density Functional Theory (DFT). The selection of the functional and basis set is crucial for obtaining accurate results.

-

Software: The Gaussian suite of programs is widely used for these calculations.[10][11]

-

Method: DFT calculations are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5][6]

-

Basis Sets: A variety of basis sets are employed, with Pople-style basis sets being common. Examples include:

-

Geometry Optimization: The molecular geometry of each compound is optimized to find the lowest energy conformation.

-

Property Calculation: Following optimization, various quantum chemical descriptors are calculated, including:

-

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for understanding chemical reactivity and electronic transitions.

-

Energy Gap (ΔE): The difference between LUMO and HOMO energies, which relates to the molecule's stability.

-

Dipole Moment: Provides information about the overall polarity of the molecule.

-

Mulliken Atomic Charges: Describes the distribution of electron density among the atoms in the molecule.

-

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.[5]

-

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are statistical models that relate the quantitative chemical features of a series of compounds to their biological activity.

-

Descriptor Calculation: A wide range of molecular descriptors, including the quantum chemical properties listed above, as well as topological and constitutional descriptors, are calculated using software such as DRAGON or MOPAC.

-

Model Development: Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model.

-

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and biological pathways relevant to the study of substituted pyrimidines.

Computational Workflow for QSAR and Molecular Docking

Caption: A typical computational workflow for the investigation of substituted pyrimidines.

Simplified EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway by a substituted pyrimidine.

Simplified CDK2 Signaling Pathway

References

- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gaussian field-based 3D-QSAR and molecular simulation studies to design potent pyrimidine–sulfonamide hybrids as selective BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents | Semantic Scholar [semanticscholar.org]

- 9. Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ritme.com [ritme.com]

- 11. researchpublish.com [researchpublish.com]

An In-depth Technical Guide to 4-Chloro-6-methylpyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methylpyrimidine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its pyrimidine core, a fundamental component of nucleic acids, makes it a privileged scaffold in medicinal chemistry. The presence of a reactive chlorine atom at the 4-position and a methyl group at the 6-position provides versatile handles for chemical modification, enabling the development of novel therapeutic agents and other functional organic materials. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, analytical techniques, and potential applications of this compound.

Physicochemical Properties

The physical and chemical properties of this compound (CAS Number: 3435-25-4) are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 35-40 °C | [1] |

| Boiling Point | 195 °C | |

| Density | 1.234 g/cm³ | |

| Solubility | Slightly soluble in water. Soluble in DMSO (125 mg/mL with warming). | [2] |

Table 2: Spectroscopic Data (Predicted and for Related Compounds)

| Spectroscopic Technique | Key Features | Source(s) |

| ¹H NMR | Signals expected for the methyl group protons and the aromatic protons on the pyrimidine ring. | [3] |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrimidine ring and the methyl group. | [3][4] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) and characteristic fragmentation pattern. | [4] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-Cl bonds. |

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the susceptibility of the chloro group to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, making it a valuable intermediate in organic synthesis.

General Reactivity

The chlorine atom at the 4-position of the pyrimidine ring is an excellent leaving group, readily displaced by nucleophiles such as amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in building more complex molecular architectures. The methyl group at the 6-position can also participate in certain reactions, although it is generally less reactive than the chloro group.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of the corresponding hydroxypyrimidine precursor, 4-hydroxy-6-methylpyrimidine, using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.[4]

Materials:

-

4-Hydroxy-6-methylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)

-

Ice

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6-methylpyrimidine.

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) to the flask. If desired, a base such as pyridine can be added to scavenge the HCl produced during the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.[5]

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds like this compound. It provides information on both the retention time and the mass spectrum of the compound, allowing for its identification and quantification. A typical GC-MS analysis would involve dissolving the sample in a volatile organic solvent and injecting it into the GC system.[6]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier is a common starting point.[7]

Detailed Experimental Protocol: HPLC Analysis

This protocol is a general guideline for the HPLC analysis of pyrimidine derivatives and should be optimized for specific instrumentation and requirements.[7]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. The exact ratio may need to be adjusted to achieve optimal separation.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration. Prepare the sample to be analyzed by dissolving it in the mobile phase.

-

Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Set the UV detector to a wavelength where the compound has significant absorbance.

-

Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Compare the retention time of the peak in the sample chromatogram to that of the standard to identify this compound. The peak area can be used for quantification.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the area of oncology. The ability of the pyrimidine ring to form key hydrogen bond interactions with the hinge region of kinase active sites has made it a popular starting point for the design of kinase inhibitors.

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its derivatives are widely explored as inhibitors of various protein kinases. The general strategy involves the displacement of the 4-chloro group with a suitable amine-containing fragment to generate a 4-anilinopyrimidine scaffold, a common motif in many kinase inhibitors.

The diagram above illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial pathway involved in cell proliferation and survival that is often dysregulated in cancer. Pyrimidine-based inhibitors, which can be synthesized from precursors like this compound, are designed to block the activity of key kinases in this pathway, such as RAF, thereby inhibiting downstream signaling and controlling cancer cell growth. The versatility of this compound allows for the generation of large libraries of compounds that can be screened for inhibitory activity against a wide range of kinases.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the synthesis of diverse compound libraries. While its direct role in specific signaling pathways requires further investigation, its utility as a precursor for potent kinase inhibitors is well-established within the medicinal chemistry community. This technical guide provides a solid foundation of knowledge for researchers and scientists working with this important chemical intermediate.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS:3435-25-4|this compound|Tachizaki Biomedical [chemlab-tachizaki.com]

- 3. scienceopen.com [scienceopen.com]

- 4. mdpi.com [mdpi.com]

- 5. reddit.com [reddit.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel 4-Chloro-6-methylpyrimidine Analogs

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of novel 4-Chloro-6-methylpyrimidine analogs. This class of compounds represents a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial effects. This document outlines detailed experimental protocols, presents a workflow for activity screening, and summarizes structure-activity relationship (SAR) data to guide the rational design of future therapeutic agents.

The pyrimidine nucleus is a fundamental building block in nature, forming the core of nucleobases in DNA and RNA.[1][2] Its inherent ability to interact with a multitude of biological targets has made it a cornerstone for the development of numerous approved drugs.[3][4] The strategic functionalization of the this compound core allows for the exploration of vast chemical space, leading to the identification of potent and selective modulators of cellular pathways implicated in various diseases.[5][6]

General Screening Workflow

The initial phase of evaluating novel this compound analogs involves a systematic workflow. This process begins with the synthesis of the compound library, followed by a tiered screening cascade that typically includes primary in vitro cytotoxicity assays against a panel of cancer cell lines and antimicrobial assays against representative bacterial and fungal strains. Active compounds, or "hits," from these primary screens are then subjected to more detailed secondary assays to determine their potency (e.g., IC50 or MIC values), mechanism of action, and selectivity.

References

Initial Toxicity Assessment of 4-Chloro-6-methylpyrimidine Derivatives: A Technical Guide

This guide provides a comprehensive overview of the initial toxicity assessment of 4-chloro-6-methylpyrimidine derivatives for researchers, scientists, and drug development professionals. It covers key toxicological endpoints, detailed experimental protocols for in vitro assays, and visual representations of experimental workflows and potential mechanisms of toxicity.

Introduction to this compound Derivatives

This compound is a heterocyclic organic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives are investigated for a wide range of pharmacological activities. An initial assessment of the toxicological profile of these derivatives is a critical step in the drug discovery and development process to identify potential safety concerns early on. This guide focuses on three primary areas of initial toxicity assessment: acute toxicity, cytotoxicity, and genotoxicity.

Data Presentation: Toxicological Data for Pyrimidine Derivatives

Acute Toxicity

Acute toxicity testing provides information on the potential adverse effects of a substance from a single short-term exposure. The median lethal dose (LD50) is a common metric for acute toxicity.

Table 1: Acute Oral Toxicity of a this compound Derivative

| Compound Name | CAS Number | Test Species | Route of Administration | LD50 | Toxicity Category | Reference |

| 4-Amino-6-chloro-2-methylpyrimidine | 1749-68-4 | Not specified | Oral | 300 - 2000 mg/kg | Category 4 | [1] |

Category 4 indicates substances that are harmful if swallowed[2][3].

Cytotoxicity

Cytotoxicity assays determine the toxicity of a compound to cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Cytotoxicity (IC50) of Various Pyrimidine Derivatives on Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrimidopyrimidine derivatives | HCT-116 (Colon Carcinoma) | Varies by derivative | [4] |

| MCF-7 (Breast Cancer) | Varies by derivative | [4] | |

| HEPG-2 (Hepatocellular Carcinoma) | Varies by derivative | [4] | |

| 2-Pyrazolyl-pyrimidines | HCT-116 (Colon Carcinoma) | Varies by derivative | [4] |

| MCF-7 (Breast Cancer) | Varies by derivative | [4] | |

| HEPG-2 (Hepatocellular Carcinoma) | Varies by derivative | [4] | |

| Substituted Pyrimidines | A549 (Lung Cancer) | Varies by derivative | [5] |

| HaCaT (Keratinocytes) | >100 (for most tested) | [5] |

Table 3: In Vitro Cytotoxicity (IC50) of Pyrimidine Derivatives on Normal Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrimidopyrimidine derivatives | WI38 (Normal Lung Fibroblasts) | Generally higher than cancer cell lines | [4] |

| 2-Pyrazolyl-pyrimidines | WI38 (Normal Lung Fibroblasts) | Generally higher than cancer cell lines | [4] |

| Substituted Pyrimidines | 3T3 (Mouse Fibroblast) | Varies, with some showing no cytotoxicity | [6] |

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Ames Test for Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism[7][8][9].

Protocol:

-

Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine (His-).

-

Metabolic Activation: Prepare a rat liver extract (S9 fraction) to simulate metabolic activation in mammals.

-

Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation).

-

Plating: Add the mixture to molten top agar containing a trace amount of histidine and pour it onto a minimal glucose agar plate. The limited amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (His+) on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least twofold.

Comet Assay for DNA Damage

The Comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell[10][11].

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the cell line of interest after treatment with the test compound.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to draw the negatively charged DNA towards the anode. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Analyze the images using specialized software to quantify DNA damage (e.g., % tail DNA, tail length, tail moment).

Mandatory Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key experimental workflows and conceptual relationships relevant to the toxicity assessment of this compound derivatives.

References

- 1. fishersci.com [fishersci.com]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. essr.umd.edu [essr.umd.edu]

- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 9. criver.com [criver.com]

- 10. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 11. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Chloro-6-methylpyrimidine. This reaction is a fundamental tool for the synthesis of 4-aryl-6-methylpyrimidines, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds via a palladium catalyst.[3][4] The catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (this compound), inserting itself into the carbon-chlorine bond to form a Pd(II) complex.[1][3][5]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium(II) complex, replacing the halide.[1][3][5] The base is crucial for activating the boronic acid.[6]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1][3][5]

Experimental Protocols

This section provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.[1]

General Laboratory Procedure

The following workflow outlines the key steps in the synthesis and purification of 4-aryl-6-methylpyrimidines.

Detailed Synthesis Protocol

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base (2.0-3.0 eq, see Table 1 for examples).[1]

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 eq, see Table 1).[1] Then, add the degassed solvent mixture (e.g., 1,4-dioxane and water).[5][7]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2 to 24 hours.[1]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Presentation: Reaction Optimization

The choice of catalyst, base, and solvent significantly impacts the reaction yield. The following table summarizes conditions used for Suzuki couplings of similar chloropyrimidine substrates, providing a starting point for optimization.

| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | [7] |

| 2 | 2,4-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [8] |

| 3 | 4,6-dichloropyrimidine | Pd(OAc)₂/PPh₃ | K₃PO₄ | Not Specified | Not Specified | Reasonable | [9] |

| 4 | 2,4,5,6-tetrachloropyrimidine | Pd(PPh₃)₂Cl₂ (1-5) | K₂CO₃ | Dioxane/H₂O | 60-80 | 80-97 | [10] |

| 5 | 4-chloro-6-(pyridin-3-yl)pyrimidine | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80 | [5] |

Applications in Drug Discovery

4-Aryl-6-methylpyrimidine scaffolds are prevalent in many biologically active compounds and are of particular interest in the development of kinase inhibitors for cancer therapy.[1][2]

Targeting Kinase Signaling Pathways

Many cancers are driven by aberrant signaling through kinase pathways. 4,6-Diarylpyrimidines have been identified as potent inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[11] Additionally, pyrimidine derivatives have been developed as highly potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation.[12]

The ability to readily synthesize a diverse library of 4-aryl-6-methylpyrimidines via the Suzuki coupling reaction allows for extensive structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity for these kinase targets.[12][13] This makes the Suzuki coupling an indispensable tool in modern drug discovery.

Safety Precautions

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Solvents: Organic solvents like 1,4-dioxane and ethyl acetate are flammable and should be kept away from ignition sources.

-

Bases: Handle strong bases like potassium carbonate and cesium carbonate with care, as they can be corrosive.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-methylpyrimidine with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are common scaffolds in a vast array of pharmaceuticals.[2] The amination of heteroaryl halides, such as 4-chloro-6-methylpyrimidine, provides access to a diverse range of substituted pyrimidines, which are key components in many biologically active compounds, including kinase inhibitors.

These application notes provide a detailed guide for the Buchwald-Hartwig amination of this compound with various primary amines. The protocols outlined herein are based on established methodologies for related heteroaryl chlorides and serve as a robust starting point for reaction optimization.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, and in the presence of a base, is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired N-substituted 6-methylpyrimidin-4-amine, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle, influencing reaction rates and yields.[3]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This general protocol can be adapted for the coupling of various primary amines with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for each specific substrate.

Materials:

-

This compound

-

Primary amine (e.g., n-butylamine, benzylamine, aniline)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[4]

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane, THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Inert Atmosphere: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%) to a dry reaction vessel.

-

Reagent Addition: To the same vessel, add the base (1.2-2.0 equivalents), this compound (1.0 equivalent), and the primary amine (1.1-1.5 equivalents).

-

Solvent Addition: Add the anhydrous, deoxygenated solvent.

-

Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (2-24 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-6-methylpyrimidin-4-amine.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of various chloro-heterocycles with primary amines. While specific data for this compound is limited in the public domain, these examples with analogous substrates provide a strong basis for reaction development.

Table 1: Buchwald-Hartwig Amination of 2-Chloropyrimidines with Primary Amines (Analogous System)

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 16 | ~90 |

| 2 | Benzylamine | Pd₂(dba)₃ (1) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 110 | 12 | ~85 |

| 3 | n-Butylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | THF | 80 | 24 | ~75 |

Note: The data in this table is representative and based on analogous reactions reported in the literature for other chloropyrimidines. Actual yields for the amination of this compound may vary.

Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Optimization

-

Low Yield: If low yields are observed, consider screening different ligands, as their steric and electronic properties can significantly impact the reaction outcome. Increasing the reaction temperature or switching to a stronger base (e.g., from K₃PO₄ to NaOt-Bu) may also improve conversion. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

-

Side Reactions: The formation of hydrodehalogenation byproducts can sometimes be observed. This can be minimized by careful selection of the ligand and reaction conditions.

-

Substrate Scope: The reactivity of the primary amine can influence the reaction. Electron-rich anilines and aliphatic amines are generally good substrates. For less reactive amines, more active catalyst systems (e.g., using bulky biarylphosphine ligands) may be required.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted 6-methylpyrimidin-4-amines. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful optimization of the reaction parameters is key to achieving high yields and purity for specific primary amine coupling partners.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 4-Chloro-6-methylpyrimidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors based on the versatile 4-chloro-6-methylpyrimidine scaffold. The pyrimidine core is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of various kinases.[1] The strategic functionalization of the this compound core allows for the development of potent and selective inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammation.